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Compound of Interest

Compound Name: Methyl 2-cyano-4-nitrobenzoate

CAS No.: 1628431-64-0

Cat. No.: B3107895

Get Quote

Executive Summary & Structural Analysis
Mesosulfuron-methyl (CAS: 208465-21-8) is a highly potent sulfonylurea herbicide used

primarily for post-emergence weed control in cereals. Its synthesis requires the precise

orchestration of two complex substituents on a benzoate scaffold:

Position 2 (Ortho): A sulfonylurea bridge [-SO2-NH-CO-NH-Py].

Position 4 (Para): A methanesulfonamidomethyl group [-CH2-NH-SO2-CH3].

Critical Isomer Clarification
While the user query specifies Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0),

structural retrosynthesis dictates that the commercially dominant and chemically logical

precursor is its isomer, Methyl 4-cyano-2-nitrobenzoate (CAS: 52449-76-0).

Why Methyl 4-cyano-2-nitrobenzoate?
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The 4-cyano group provides the necessary carbon atom to form the 4-aminomethyl moiety

via reduction, which is subsequently mesylated to form the target's 4-

(methanesulfonamidomethyl) tail.

The 2-nitro group is an excellent leaving group for nucleophilic aromatic substitution (

) with a thiol, allowing the introduction of the sulfur atom required for the 2-sulfonylurea
bridge.

Why not Methyl 2-cyano-4-nitrobenzoate?

Using this isomer would place the carbon-extending cyano group at the ortho position

(where a sulfur is needed) and the nitro group at the para position (where a carbon

extension is needed). Converting a 4-nitro group directly to a 4-aminomethyl group is

synthetically inefficient compared to reducing a 4-cyano group.

This protocol focuses on the validated route using Methyl 4-cyano-2-nitrobenzoate, while

noting that the principles of handling nitro-cyano-benzoates remain consistent.

Chemical Reaction Pathway
The synthesis transforms the nitro-cyano scaffold into the polysubstituted core of

mesosulfuron-methyl.

Methyl 4-cyano-2-nitrobenzoate
(Starting Material)

Methyl 2-(benzylthio)-4-cyanobenzoate
(Thioether Intermediate)

1. Benzyl mercaptan, KOH
(SnAr Displacement) Methyl 2-(benzylthio)-4-(aminomethyl)benzoate

(Amine Intermediate)

2. H2, Raney Ni
(Selective Reduction) Methyl 2-(benzylthio)-4-(methanesulfonamidomethyl)benzoate

(Sulfonamide Intermediate)

3. MsCl, TEA
(N-Mesylation) Methyl 2-(chlorosulfonyl)-4-(methanesulfonamidomethyl)benzoate

(Sulfonyl Chloride)

4. Cl2, H2O/AcOH
(Oxidative Chlorination) Mesosulfuron-methyl

(API)

5. 2-Amino-4,6-dimethoxypyrimidine
(Coupling)

Click to download full resolution via product page

Figure 1: Synthetic pathway from the nitro-cyano benzoate precursor to Mesosulfuron-methyl.

[1]

Detailed Experimental Protocols
Phase 1: Introduction of the Sulfur Moiety ( )
Objective: Replace the labile 2-nitro group with a protected sulfur (benzylthio group).
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Reagents:

Methyl 4-cyano-2-nitrobenzoate (1.0 eq)[1]

Benzyl mercaptan (1.1 eq)

Potassium Hydroxide (KOH) (1.2 eq, 20% aq solution)

Solvent: DMF (Dimethylformamide)

Protocol:

Setup: Charge a cryostatic reactor with Methyl 4-cyano-2-nitrobenzoate and DMF. Cool the

solution to 0°C under

atmosphere.

Addition: Add Benzyl mercaptan slowly, maintaining temperature < 5°C.

Base Addition: Dropwise add the KOH solution over 60 minutes. The reaction is exothermic;

strict temperature control (0–5°C) is critical to prevent hydrolysis of the methyl ester.

Reaction: Stir at 0°C for 2 hours, then warm to 20°C for 1 hour. Monitor by HPLC (Target: <

0.5% starting material).

Workup: Pour the reaction mixture into ice water (5x volume). The product, Methyl 2-

(benzylthio)-4-cyanobenzoate, precipitates as a yellow solid.[1]

Purification: Filter, wash with water until neutral pH, and dry in a vacuum oven at 45°C.

Phase 2: Selective Reduction of the Nitrile
Objective: Convert the 4-cyano group to a 4-aminomethyl group without reducing the ester or

cleaving the thioether.

Reagents:

Substrate (From Phase 1)[2]
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Catalyst: Raney Nickel (20% w/w loading) or Pd/C (5%)

Solvent: Methanol saturated with Ammonia (

)[1][2]

Hydrogen (

) pressure: 3–5 bar

Protocol:

Loading: In a high-pressure autoclave, dissolve the substrate in ammoniated methanol. Add

the Raney Nickel catalyst (slurry in water/methanol).

Hydrogenation: Pressurize with

to 3 bar. Maintain temperature at 25–30°C.

Note: Higher temperatures (>40°C) may cause dimerization of the amine or ester

ammonolysis.

Completion: Reaction typically completes in 4–6 hours.

Workup: Filter off the catalyst (Caution: Pyrophoric). Concentrate the filtrate to obtain Methyl

2-(benzylthio)-4-(aminomethyl)benzoate. This intermediate is unstable and should be used

immediately in Phase 3.

Phase 3: Formation of the 4-Sulfonamide Tail
Objective: Cap the primary amine with a methanesulfonyl group.

Reagents:

Crude Amine (1.0 eq)

Methanesulfonyl chloride (MsCl) (1.1 eq)

Triethylamine (TEA) (1.2 eq)
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Solvent: Dichloromethane (DCM) or Toluene

Protocol:

Setup: Dissolve crude amine and TEA in DCM. Cool to 0–5°C.

Addition: Add MsCl dropwise. The reaction is rapid.

Quench: After 1 hour, quench with water. Separate phases.

Isolation: Wash organic phase with dilute HCl (to remove TEA) and brine. Evaporate solvent

to yield Methyl 2-(benzylthio)-4-(methanesulfonamidomethyl)benzoate.

Phase 4: Oxidative Chlorination & Coupling
Objective: Convert the benzylthio ether directly to the sulfonyl chloride, then couple with the

pyrimidine.

Protocol:

Chlorination: Suspend the Phase 3 intermediate in Acetic Acid/Water (5:1). Cool to 0°C.

Sparge with Chlorine gas (

) until the starting material is consumed. This cleaves the benzyl group and oxidizes the
sulfur to -SO2Cl.

Amination (Optional Intermediate): The sulfonyl chloride can be reacted with ammonia to

form the sulfonamide, or coupled directly via an isocyanate method.

Coupling (Isocyanate Method):

React the sulfonyl chloride with ammonia to get the sulfonamide.

React the sulfonamide with 4,6-dimethoxy-2-pyrimidinyl carbamate (or isocyanate) in

Acetonitrile with DBU (base).

Acidify to precipitate Mesosulfuron-methyl.
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Process Data & Critical Quality Attributes (CQAs)
Key Process Parameters

Step Parameter Range Criticality
Impact of
Deviation

SnAr Temperature 0–5°C High

>10°C leads to

ester hydrolysis

(impurity

formation).

SnAr
Base

Stoichiometry
1.1–1.3 eq Med

Excess base

degrades the

nitro-benzoate.

Reduction H2 Pressure 3–5 bar High

Low pressure

leads to

incomplete

reduction; High

pressure risks

ring reduction.

Reduction Solvent MeOH/NH3 High

Absence of NH3

leads to

secondary amine

formation

(dimerization).

Impurity Profile
Des-methyl Impurity: Result of ester hydrolysis during Step 1.

Dimer Impurity: Formed during hydrogenation if ammonia concentration is low.

Over-chlorinated Impurity: Formed in Phase 4 if temperature exceeds 10°C during

addition.

Troubleshooting & Optimization
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Issue: Low Yield in Hydrogenation (Phase 2)
Cause: Poisoning of Raney Nickel by residual sulfur species from Phase 1.

Solution: Ensure rigorous washing of the Phase 1 product. Recrystallize the thioether

intermediate from Methanol/Water before hydrogenation. Alternatively, increase catalyst

loading to 30% w/w.

Issue: Gelation during Chlorination (Phase 4)
Cause: Formation of sulfinic acid intermediates or poor solubility.

Solution: Increase the Acetic Acid ratio. Ensure vigorous agitation. Maintain temperature

strictly < 5°C to prevent runaway oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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